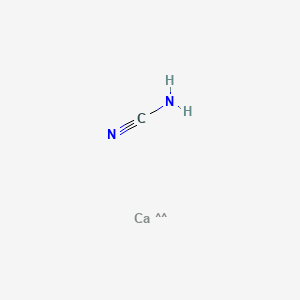

Cyanamide, calcium

Description

Historical Trajectories of Calcium Cyanamide (B42294) Discovery and Industrialization

The journey of calcium cyanamide from an accidental discovery to a cornerstone of the early chemical fertilizer industry is a compelling narrative of scientific inquiry and industrial adaptation.

The first synthesis of calcium cyanamide is credited to German chemists Adolph Frank and Nikodem Caro. wikipedia.orgevonik.com Between 1895 and 1899, while searching for a more economical process to produce cyanides for gold and silver extraction, they developed what is now known as the Frank-Caro process. evonik.comacs.orgwikipedia.org Their initial goal was to synthesize sodium cyanide, but a colleague, Fritz Rothe, clarified in 1898 that the reaction of calcium carbide with atmospheric nitrogen at approximately 1,100 °C actually produced calcium cyanamide, not calcium cyanide. wikipedia.org

The Frank-Caro process is a nitrogen fixation reaction that involves heating powdered calcium carbide (CaC₂) to about 1,000–1,100 °C in a sealed reactor, into which pure nitrogen gas is introduced. wikipedia.orgalzchem.comdbpedia.org The reaction is exothermic and becomes self-sustaining once initiated. wikipedia.orgdbpedia.org

Reaction: CaC₂ + N₂ → CaCN₂ + C

The resulting product was a solid mixture of calcium cyanamide and carbon, which gave the commercial product its characteristic black or gray color. alzchem.comsci-hub.se

An alternative method, the Polzeniusz-Krauss process, was patented in 1901. This process involved heating calcium carbide in the presence of calcium chloride (CaCl₂) as a catalyst, which allowed the reaction to proceed at a lower temperature of around 700 °C. wikipedia.orgatamanchemicals.com While advantageous for its lower energy requirement, this method was a discontinuous process and required a significant amount of calcium chloride. wikipedia.org Both the Frank-Caro and Polzeniusz-Krauss processes were instrumental in the industrial production of calcium cyanamide during the first half of the 20th century. wikipedia.orgatamanchemicals.com

Table 1: Comparison of Early Calcium Cyanamide Synthesis Processes

| Feature | Frank-Caro Process | Polzeniusz-Krauss Process |

|---|---|---|

| Developers | Adolph Frank & Nikodem Caro | Ferdinand Eduard Polzeniusz |

| Year Patented | 1895 sci-hub.seevonik.com | 1901 wikipedia.orgatamanchemicals.com |

| Primary Reactants | Calcium Carbide (CaC₂), Nitrogen (N₂) | Calcium Carbide (CaC₂), Nitrogen (N₂) |

| Catalyst | None | Calcium Chloride (CaCl₂) (approx. 10%) wikipedia.org |

| Reaction Temperature | ~1,100 °C wikipedia.orgalzchem.com | ~700 °C wikipedia.orgatamanchemicals.com |

| Key Advantage | Continuous production capability wikipedia.org | Lower reaction temperature wikipedia.org |

| Key Disadvantage | High energy consumption | Discontinuous process, required large amount of catalyst wikipedia.org |

Recognizing its potential, Albert Frank, son of Adolph Frank, recommended calcium cyanamide as a nitrogen fertilizer in 1901. wikipedia.orgatamanchemicals.com This marked the beginning of its large-scale industrial utilization. The first commercial plants were established in 1905 in Piano d'Orta, Italy, and Westeregeln, Germany. wikipedia.org The industry expanded rapidly, with the North Western Cyanamide Company in Odda, Norway, becoming the world's largest producer with a capacity of 12,000 tons per year by 1909. wikipedia.org

Between 1908 and 1919, five plants were built in Germany and one in Switzerland, with a combined total capacity of 500,000 tonnes per year. wikipedia.orgatamanchemicals.com Production technology evolved from early batch processes using steel cylinders to more efficient, modern methods employing rotating ovens. wikipedia.orgalzchem.com Global production of calcium cyanamide peaked in 1945, reaching an estimated 1.5 million tonnes. wikipedia.orgwikipedia.org

Table 2: Timeline of Early Calcium Cyanamide Production

| Year | Milestone |

|---|---|

| 1898 | Synthesis of calcium cyanamide via the Frank-Caro process is confirmed. wikipedia.org |

| 1901 | Albert Frank proposes its use as a nitrogen fertilizer. wikipedia.orgevonik.com |

| 1905 | First full-scale factories are established in Italy and Germany. wikipedia.org |

| 1908 | Production begins at the large-scale plant in Odda, Norway. wikipedia.org |

| 1910 | Global production reaches 30,000 tons. evonik.com |

| 1928 | Global production grows to 1.2 million tons. evonik.com |

| 1945 | Worldwide production peaks at approximately 1.5 million tonnes. wikipedia.orgwikipedia.org |

For decades, calcium cyanamide was a leading nitrogen fertilizer, valued for its affordability and effectiveness. wikipedia.orgatamanchemicals.com However, the large-scale implementation of the more energy-efficient Haber-Bosch process for synthesizing ammonia (B1221849) became a significant competitor. wikipedia.orgacs.org Fertilizers derived from this process, such as urea (B33335), were more nitrogen-rich (46% N vs. ~22-25% for CaCN₂), cheaper, and faster-acting. wikipedia.orgsci-hub.se

This competition led to a gradual decline in calcium cyanamide's role as a primary fertilizer. wikipedia.org Research and industrial focus shifted towards its other valuable properties. Today, its industrial relevance is multifaceted. It is used as a multifunctional nitrogen fertilizer with special applications, such as inhibiting nitrification and controlling soil pests. atamanchemicals.commdpi.com More significantly, it has become a crucial raw material in the chemical industry for the synthesis of a wide range of organic compounds. acs.orgnih.govontosight.ai It serves as a precursor for the production of cyanamide, dicyandiamide (B1669379), melamine (B1676169), thiourea (B124793), and various guanidine (B92328) salts. wikipedia.orgatamanchemicals.comevonik.comnih.gov These derivatives are used in manufacturing plastics, resins, pharmaceuticals, and other specialty chemicals. evonik.com Additionally, calcium cyanamide is used in steelmaking as a wire-fed alloy to introduce nitrogen into steel. wikipedia.orgatamanchemicals.com

Evolution of Production Technologies and Capacities

Contemporary Research Significance and Emerging Applications of Calcium Cyanamide

In modern chemical research, calcium cyanamide is valued for its unique reactivity and versatility. Its applications have expanded far beyond its original use as a fertilizer, driven by a deeper understanding of its chemical behavior.

The compound's ability to undergo hydrolysis to produce cyanamide (H₂NCN) makes it a key starting material for further synthesis. wikipedia.org

Reaction: CaCN₂ + H₂O + CO₂ → CaCO₃ + H₂NCN

This reactivity is central to its use as a chemical intermediate. Research continues to explore its role in organic synthesis. For instance, it is used in the production of guanidinium (B1211019) nitrate (B79036), an important energetic material, by reacting it with ammonium (B1175870) nitrate. sciencemadness.org

In agriculture, recent research has focused on its benefits beyond nitrogen supply. It is recognized for its fungicidal, insecticidal, and herbicidal properties, making it effective for controlling soil-borne diseases like clubroot and suppressing certain weeds and pests. mdpi.comhorticulture.com.au Studies have shown it can alter soil microbial communities, potentially increasing beneficial microbes while reducing pathogens. mdpi.com It also aids in soil remediation by moderating pH and can accelerate the decomposition of crop residues. mdpi.comhorticulture.com.au

In materials science, calcium cyanamide is gaining attention as a precursor for the synthesis of novel materials. One emerging application is its use in producing graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor with potential applications in photocatalysis and environmental remediation. taylorandfrancis.com The bifunctional nature of the cyanamide molecule, derived from calcium cyanamide, containing both nucleophilic and electrophilic centers, makes it an invaluable building block for creating complex heterocyclic compounds and polymers. chemicalbook.com The global market reflects this sustained relevance, with significant consumption in agriculture and growing use in specialty chemicals and metallurgical applications. globalgrowthinsights.com

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

... CYANAMIDE MAY REACT WITH SULFUR GROUPS OF GLUTATHIONE & THUS INFLUENCES CATALYTIC OXIDN-REDN PROCESSES. Oral administration of 7.0 mg/kg calcium carbimide to the rat produced differential inhibition of hepatic aldehyde dehydrogenase (ALDH) isozymes, as indicated by the time-course profiles of enzyme activity. The low-Km mitochondrial ALDH was most susceptible to inhibition following calcium carbimide administration, with complete inhibition occurring at 0.5 hr and return to control activity at 96 hr. The low-Km cytosolic and high-Km mitochondrial, cytosolic, and microsomal ALDH isozymes were inhibited to a lesser degree and (or) for a shorter duration compared with the mitochondrial low-Km enzyme. The time course of carbimide, the hydrolytic product of calcium carbimide, was determined in plasma following oral administration of 7.0 mg/kg calcium carbimide to the rat. The maximum plasma carbimide concentration (102 ng/mL) occurred at 1 hr and the apparent elimination half-life in plasma was 1.5 hr. Carbimide was not measurable in the liver during the 6.5 hr time interval when carbimide was present in the plasma. There were negative, linear correlations between plasma carbimide concentration and hepatic low-Km mitochondrial, low-Km cytosolic, and high-Km microsomal ALDH activities. In vitro studies demonstrated that carbimide, at concentrations obtained in plasma following oral calcium carbimide administration, produced only 19% inhibition of low-Km mitochondrial ALDH and no inhibition of low-Km cytosolic and high-Km microsomal ALDH isozymes. These data demonstrate that carbimide, itself, is not primarily responsible for hepatic ALDH inhibition in vivo following oral calcium carbimide administration. It would appear that carbimide must undergo metabolic conversion in vivo to inhibit hepatic ALDH enzymes, which is supported by the observation of no measurable carbimide in the liver when ALDH was maximally inhibited following oral calcium carbimide administration. |

|---|---|

Molecular Formula |

CH2CaN2 |

Molecular Weight |

82.12 g/mol |

InChI |

InChI=1S/CH2N2.Ca/c2-1-3;/h2H2; |

InChI Key |

LHQWDZSUXOBDOJ-UHFFFAOYSA-N |

impurities |

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. |

SMILES |

C(#N)N.[Ca] |

Canonical SMILES |

C(#N)N.[Ca] |

boiling_point |

Sublimes >2102 °F (NTP, 1992) sublimes Sublimes |

Color/Form |

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals |

density |

2.29 at 68 °F (NTP, 1992) 2.29 at 20 °C/4 °C 2.3 g/cm³ 2.29 |

melting_point |

2372 °F (NTP, 1992) Approximately 1340 °C 2372 °F 2444 °F |

physical_description |

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |

solubility |

Decomposes (NTP, 1992) Insoluble in organic solvents Essentially insoluble in water (decomposes) Solubility in water: reaction Insoluble |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2022) 0 mmHg (approx) |

Origin of Product |

United States |

Advanced Synthetic Pathways and Methodological Innovations for Calcium Cyanamide

Traditional Industrial Synthesis Methodologies

The industrial production of calcium cyanamide (B42294) has historically been dominated by two primary methods: the Frank-Caro process and the Polzeniusz-Krauss process. These high-temperature nitrogen fixation routes have been the bedrock of calcium cyanamide manufacturing for over a century.

Frank-Caro Process Variants and Technological Optimizations

The Frank-Caro process, developed in the late 19th century by Adolph Frank and Nikodemus Caro, is a cornerstone of industrial nitrogen fixation. researchgate.net The fundamental reaction involves the heating of calcium carbide (CaC₂) in the presence of atmospheric nitrogen at temperatures typically exceeding 1,000°C. researchgate.netchemicalbook.com The reaction can be summarized as:

CaC₂ + N₂ → CaCN₂ + C

This process has undergone numerous technological optimizations to enhance efficiency and product quality. A significant challenge in the Frank-Caro process is the precise control of high temperatures, as the melting point of calcium cyanamide is only about 120°C lower than the boiling point of sodium chloride, which was used in some variations. atamanchemicals.com Early reactors operated in batch mode, requiring several days to complete the reaction and yield a solid mass of calcium cyanamide that was subsequently milled. cardiff.ac.uk Continuous process designs were later introduced to improve throughput and energy efficiency. The purity of the nitrogen gas used is also a critical factor, with early plants being major consumers of nitrogen produced by the Linde process for air liquefaction.

Technological advancements have focused on furnace design, heat recovery systems, and the use of catalysts to lower the demanding energy requirements of the process. ammoniaknowhow.com The crude product, often called nitrolime, contains calcium cyanamide, unreacted calcium carbide, calcium oxide, and carbon. orgsyn.orglookchem.com

Polzeniusz-Krauss Process and Catalytic Considerations

In 1901, Ferdinand Polzeniusz patented a modification to the cyanamide synthesis process, which was later developed for manufacturing with Constantin Krauss. The Polzeniusz-Krauss process introduced a key innovation: the use of a catalyst to lower the reaction temperature. Specifically, the addition of calcium chloride (CaCl₂) as a catalyst enabled the reaction to proceed at a significantly lower temperature range of 700-800°C. atamanchemicals.com

The catalytic effect of calcium chloride reduces the high energy costs associated with the original Frank-Caro process. While advantageous in terms of temperature reduction, this method required the use of a substantial amount of calcium chloride and was often operated as a discontinuous process. atamanchemicals.com Despite these considerations, the Polzeniusz-Krauss process played a significant role in the production of calcium cyanamide, particularly in the first half of the 20th century. atamanchemicals.com The use of catalysts became a widespread practice, with arrangements made to incorporate them even in furnaces operating under the Frank-Caro process to improve efficiency.

Novel and Sustainable Synthetic Approaches

In response to the high energy consumption and environmental concerns associated with traditional methods, research has shifted towards developing more sustainable and efficient synthetic routes for calcium cyanamide. These novel approaches often utilize different starting materials and reaction conditions.

Carbon Monoxide and Ammonia (B1221849) Based Syntheses

Research into this synthesis has explored the optimal technological parameters. Studies have indicated that an optimal temperature for the synthesis is around 800°C. academiascience.orgcabidigitallibrary.org At this temperature, a granular white product can be obtained, with the white color indicating the absence of free carbon. academiascience.org The nitrogen content in the product is maximized at this temperature; lower temperatures result in an incomplete reaction, while higher temperatures can lead to the thermal decomposition of ammonia. cabidigitallibrary.org The ratio of the reactant gases is also crucial, with a studied optimal ratio of CO₂ to NH₃ being 1:9. academiascience.org

Urea (B33335) and Calcium Oxide Reaction Mechanisms

A promising and relatively simple process for preparing calcium cyanamide involves the reaction of urea (CO(NH₂)₂) with calcium oxide (CaO). google.com This method circumvents the need for high-pressure equipment and electrical power for the primary synthesis reaction. google.com The process typically occurs in two stages. First, a mixture of urea and calcium oxide is heated. As the urea melts above its melting point (around 130°C), it reacts with the calcium oxide, leading to the evolution of ammonia gas and the formation of an intermediate product, calcium cyanate (B1221674). sciencemadness.orgyoutube.com As the reaction progresses, the mixture solidifies. google.comsciencemadness.org

The proposed mechanism suggests that urea decomposes to cyanic acid, which then reacts with calcium oxide to form calcium cyanurate. Subsequent heating decomposes the calcium cyanurate into calcium cyanate and more cyanic acid. google.com The solid intermediate, primarily calcium cyanate, is then ground and calcined at a higher temperature, around 700-800°C, to yield calcium cyanamide. google.comyoutube.com

The molar ratio of urea to calcium oxide has been found to influence the purity of the final product, with an optimal ratio of 3:1 yielding a product with 97% purity. google.com This method offers the advantage of potentially recycling the evolved ammonia and carbon dioxide to produce more urea, creating a closed-loop system. google.com

Thermodynamic and Kinetic Analysis of Synthetic Routes

Understanding the thermodynamics and kinetics of the various synthetic routes is crucial for process optimization. For the traditional Frank-Caro process, thermodynamic studies have been conducted to determine the Gibbs free energy of the reaction (CaC₂ + N₂ = CaCN₂ + C). Experimental measurements of the nitrogen pressure at equilibrium at different temperatures are used to derive these thermodynamic values.

For the synthesis from lime, carbon dioxide, and ammonia, kinetic studies have been performed to understand the reaction mechanism. It is considered a complex heterogeneous process with multiple successive stages. neliti.com The limiting step in this process is thought to be the chemical interaction on the surface of the solid lime particles or the diffusion of the initial gas components through the product layer. neliti.com The reaction rate is influenced by temperature, with the nitrogen content of the product increasing with temperature up to a maximum at 800°C before decreasing due to ammonia decomposition. cabidigitallibrary.org

Density functional theory (DFT) has been employed to investigate the microscopic reaction mechanism of processes involving calcium cyanamide, such as its hydrolysis to form cyanamide and subsequent dimerization to dicyandiamide (B1669379). mdpi.com These computational studies help to elucidate reaction pathways, identify rate-limiting steps, and understand the influence of catalysts and solvents at a molecular level. mdpi.com

Heat Integration and Process Optimization in Cyanamide Production Systems

The industrial synthesis of calcium cyanamide has traditionally relied on the high-temperature reaction between calcium carbide and nitrogen gas, a process known as the Frank-Caro process, discovered in 1895. alzchem.com This method involves heating calcium carbide powder to approximately 1,000–1,100 °C in an electric furnace while introducing nitrogen. alzchem.comwikipedia.orgatamanchemicals.com The reaction is exothermic, releasing significant heat that, once initiated, can sustain the process. tjtywh.comnih.govelementalchemistry.in

Process optimization also extends to the raw materials and reaction conditions. The purity of the initial limestone and coal is critical for the quality of the final calcium cyanamide product. alzchem.com Furthermore, research into the nitridation reaction of calcium carbide has shown that additives can significantly impact the process. Studies using thermogravimetric analysis have demonstrated that calcium-based additives like calcium chloride (CaCl₂) and calcium fluoride (B91410) (CaF₂) can lower the reaction temperature and activation energy, by as much as 55-60% with CaCl₂. researchgate.net This not only reduces energy consumption but also alters the reaction model, providing insights for process improvement. researchgate.net

Alternative, non-electric production methods have also been explored to reduce energy costs. One such pilot plant process involves passing carbon monoxide and ammonia over lime heated to 700°C, achieving a product purity of about 76%. google.com Another approach involves the reaction of urea with calcium oxide. google.comgoogle.com This can be a two-stage process where urea and a calcium-containing compound are first reacted at 120 to 500°C, followed by calcination of the resulting solid at 600 to 900°C. google.com The economic viability of such methods often depends on integrating the process with a urea plant to recycle evolved gases like ammonia and carbon dioxide. google.com

The following table summarizes key parameters for different calcium cyanamide synthesis methods:

| Synthesis Method | Reactants | Temperature (°C) | Key Features | Reference |

| Frank-Caro Process | Calcium carbide, Nitrogen | ~1,000 - 1,100 | High-temperature, exothermic reaction. | alzchem.comwikipedia.org |

| Lime-Ammonia Process | Lime, Carbon monoxide, Ammonia | 700 | Non-electric alternative. | google.com |

| Urea-Lime Process | Urea, Calcium oxide | 120 - 500 (Stage 1), 600 - 900 (Stage 2) | Two-stage process with potential for gas recycling. | google.com |

| Urea-Lime Process (with CaCl₂) | Urea, Calcium oxide, Calcium chloride | 540 - 1090 | Utilizes a flux to lower reaction temperature. | google.com |

Development of Green Chemistry Approaches for Cyanamide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," methods for synthesizing calcium cyanamide, moving away from the energy-intensive traditional carbide method. acs.org These approaches aim to reduce energy consumption, utilize less hazardous materials, and minimize waste generation.

One of the most promising green chemistry routes is the urea method, which uses urea and calcium oxide as the primary raw materials. acs.org This process is advantageous because it can produce recyclable gases and results in a high-purity, light-colored product with lower energy consumption and pollution levels compared to the traditional method. acs.org Research has focused on optimizing the reaction parameters of the urea method, including temperature, time, and molar ratios of reactants, to improve the yield of calcium cyanamide and the utilization of urea. acs.org

A notable innovation in the urea method is the use of a two-stage calcination process. acs.org Parallel control experiments have identified optimal conditions: a first-stage reaction at 240°C for 30 minutes, followed by a second-stage reaction at 800°C for 120 minutes, with a calcium oxide to urea molar ratio of 2:1. acs.org This refined process can achieve calcium cyanamide yields of up to 97.5%. acs.org

Another challenge addressed by green chemistry principles is the "visco-wall" phenomenon that can occur during the reaction, which hinders the process. The addition of sodium chloride has been found to alleviate this issue. acs.orgacs.org

The synthesis of cyanamides, in general, has seen the development of new, less toxic reagents. For instance, trichloroacetonitrile (B146778) has been introduced as a safer alternative to the highly toxic cyanogen (B1215507) bromide for the cyanation of amines. cardiff.ac.uk While not directly a synthesis of calcium cyanamide, this trend in the broader field of cyanamide chemistry reflects the move towards safer and more sustainable chemical processes. cardiff.ac.uknih.gov

The principles of green chemistry being applied to calcium cyanamide synthesis are summarized below:

| Green Chemistry Principle | Application in Calcium Cyanamide Synthesis | Reference |

| Waste Prevention | The urea method generates recyclable gases, reducing overall waste. | acs.org |

| Atom Economy | Optimizing reaction conditions in the urea method to maximize the incorporation of raw materials into the final product. | acs.org |

| Less Hazardous Chemical Syntheses | Replacing traditional high-energy, high-pollution methods with the lower-impact urea process. Development of less toxic cyanating agents. | acs.orgcardiff.ac.uk |

| Design for Energy Efficiency | The urea method has lower energy consumption than the traditional carbide method. Additives like CaCl₂ can lower reaction temperatures. | researchgate.netacs.org |

Mechanistic Investigations of Calcium Cyanamide Formation

Identification of Intermediates and Analysis of Reaction Conditions

In alternative synthetic routes, such as those starting from urea and lime, the identification of intermediates is more extensively documented. In a two-stage process, the initial reaction between urea and calcium oxide (or hydroxide) at elevated temperatures (120-500°C) leads to the formation of an intermediate product. google.com This intermediate is then calcined at higher temperatures (600-900°C) to yield calcium cyanamide. google.com Patents describe the formation of calcium cyanate as an intermediate when heating calcium oxide and urea between 140 and 300°C. google.com This calcium cyanate is then converted to calcium cyanamide at temperatures above 400°C. google.com Other potential intermediates mentioned include calcium cyanurate. google.comsciencemadness.org

The reaction conditions significantly influence the formation and stability of these intermediates. For example, in the direct synthesis from carbon monoxide, ammonia, and lime, temperatures between 900°K and 1000°K allow the gas-phase equilibria to be closely approached. rsc.org However, at 1100°K, the thermal decomposition of ammonia becomes dominant, preventing the synthesis of calcium cyanamide. rsc.org This study also suggested that hydrogen cyanide is a byproduct rather than an intermediate. rsc.org

In the hydrolysis of calcium cyanamide to produce cyanamide, calcium acid cyanamide (Ca(HCN₂)₂) is formed as an intermediate product. acs.org

The following table details some of the identified intermediates and the conditions under which they are formed:

| Synthetic Route | Reactants | Reaction Conditions | Identified Intermediates | Reference |

| Urea-Lime | Urea, Calcium Oxide | 140-300°C (Stage 1) | Calcium Cyanate | google.com |

| Urea-Lime | Urea, Calcium Oxide | - | Calcium Cyanurate | google.comsciencemadness.org |

| Hydrolysis | Calcium Cyanamide, Water | Aqueous environment | Calcium Acid Cyanamide | acs.org |

| CO/NH₃/Lime | Carbon Monoxide, Ammonia, Lime | 900-1000°K | (Hydrogen cyanide identified as a byproduct) | rsc.org |

Application of Theoretical Chemistry Approaches (e.g., Density Functional Theory) in Reaction Mechanism Elucidation

Theoretical chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reaction mechanisms of calcium cyanamide formation and subsequent reactions at a microscopic level. acs.orgmdpi.com These computational methods provide insights into reaction pathways, transition states, and energy barriers that are often difficult to determine experimentally.

For the synthesis of calcium cyanamide via the urea method, DFT calculations have been used to construct a reaction model between urea and calcium oxide. acs.orgacs.org These simulations complement experimental characterization results and help to elucidate the reaction mechanism. acs.org The theoretical model suggests that after overcoming an initial energy barrier, urea eliminates an ammonia molecule and combines with calcium oxide to form a cyanic acid structure. acs.org At high temperatures, this structure is unstable and undergoes rearrangement, leading to the production of a cyanamide structure after the removal of carbon dioxide. acs.org

DFT has also been extensively applied to understand the reactions that cyanamide (derived from calcium cyanamide) undergoes. For instance, in the synthesis of dicyandiamide (DCD) from cyanamide, DFT calculations have revealed that the rate-limiting step is the formation of a C-N bond between a cyanamide molecule and a cyanamide anion. mdpi.com The study also explored the role of water molecules and hydroxide (B78521) ions in facilitating the reaction, finding that a single water molecule can significantly lower the free energy barrier of the rate-limiting step. mdpi.com

The table below summarizes the key findings from DFT studies on reactions related to calcium cyanamide:

| Reaction Studied | Key Findings from DFT | Significance | Reference |

| Synthesis from Urea and CaO | Elucidated a pathway involving a cyanic acid intermediate followed by rearrangement and CO₂ removal. | Provides a theoretical basis for the green synthesis route and complements experimental data. | acs.org |

| Dimerization of Cyanamide to DCD | Identified the rate-limiting step as C-N bond formation. Showed that single water molecules can lower the reaction's free energy barrier. | Offers microscopic insights for optimizing DCD production, a key derivative of calcium cyanamide. | mdpi.com |

These theoretical investigations provide a deeper understanding of the fundamental chemical transformations involved in the synthesis and application of calcium cyanamide, guiding the development of more efficient and sustainable industrial processes. acs.orgmdpi.com

Environmental Transformations and Biogeochemical Cycling of Calcium Cyanamide in Edaphic Systems

Hydrolytic and Enzymatic Degradation Pathways in Soil

Upon application to soil, calcium cyanamide (B42294) initiates a cascade of reactions, primarily driven by moisture and microbial activity. The initial breakdown is a hydrolytic process, where calcium cyanamide reacts with soil water to form hydrogen cyanamide (H₂NCN) and calcium hydroxide (B78521) (Ca(OH)₂). atamanchemicals.comwikipedia.org This initial reaction is crucial as it sets the stage for subsequent transformations that dictate the compound's efficacy as a fertilizer and its environmental impact.

Formation and Environmental Fate of Hydrogen Cyanamide and Urea (B33335)

The formation of hydrogen cyanamide is a pivotal step in the degradation of calcium cyanamide. atamanchemicals.com Hydrogen cyanamide is a reactive intermediate that can follow two primary pathways in the soil environment: conversion to urea or dimerization to dicyandiamide (B1669379) (DCD). europa.eunih.gov The transformation to urea is a significant pathway from an agronomic perspective, as urea is a readily available nitrogen source for plants. alzchem.comhorticulture.com.au This conversion can be both a chemical hydrolysis process and an enzymatically mediated one. europa.eucabidigitallibrary.org

The environmental fate of hydrogen cyanamide is transient, with studies indicating its rapid degradation in soil. epa.gov Its half-life in aerobic soil conditions is reported to be as short as three days. epa.gov The subsequent conversion to urea is also relatively swift, typically occurring within 7 to 14 days. horticulture.com.au Urea itself is then further hydrolyzed by the enzyme urease, which is ubiquitous in soils, to form ammonium (B1175870) (NH₄⁺), a form of nitrogen that can be taken up by plants or undergo further transformations. europa.euhorticulture.com.au

The form that cyanamide takes in a solution is dependent on the pH. Molecular cyanamide is favored at pH values typically found in soils. europa.eu This molecular form can then hydrolyze to urea, which can further react to form ammonium ions. These ammonium ions can then be converted to volatile ammonia (B1221849) or to nitrate (B79036). europa.eu

Role of Soil Mineralogy and Microbial Catalysis in Decomposition Processes

The decomposition of calcium cyanamide and its intermediate, hydrogen cyanamide, is not solely a chemical process; it is significantly influenced by the soil matrix, including its mineralogy and microbial inhabitants. Soil colloids, such as clay minerals and iron and manganese oxides, can catalyze the transformation of calcium cyanamide. cabidigitallibrary.org The rate of conversion to plant-available forms of nitrogen is generally faster in heavy-textured soils rich in colloidal material. cabidigitallibrary.org

Kinetic Models Describing Cyanamide Disappearance Rates in Soil Environments

The disappearance of cyanamide from soil environments can be described using kinetic models. The conversion of calcium cyanamide to urea has been shown to follow Van't Hoff's kinetic equation, which is applicable to both catalytic and enzymatic reactions. cabidigitallibrary.org Furthermore, first-order reaction kinetics have been used to model the degradation rate of cyanamide in soil. europa.eu

The half-life (DT50) of cyanamide in soil is influenced by factors such as organic carbon content. In sandy soils with low organic carbon, DT50 values of up to 12 days have been observed. europa.eu In general, calcium cyanamide is rapidly degraded to hydrogen cyanamide and then further to urea and/or completely mineralized to carbon dioxide, with a mean DT50 of a few days in soil. europa.eu

Secondary Transformation Products and Their Environmental Relevance

Beyond the primary degradation pathway to urea, calcium cyanamide can also lead to the formation of secondary transformation products, most notably dicyandiamide (DCD).

Formation and Subsequent Degradation Pathways of Dicyandiamide (DCD)

Dicyandiamide is formed through the dimerization of two molecules of hydrogen cyanamide, a reaction that is favored under alkaline conditions. mdpi.com This process occurs in the soil following the initial hydrolysis of calcium cyanamide. europa.eualzchem.com DCD is of significant environmental relevance due to its role as a nitrification inhibitor. europa.eualzchem.comhorticulture.com.au It selectively inhibits the activity of Nitrosomonas bacteria, which are responsible for the first step of nitrification—the conversion of ammonium to nitrite (B80452). alzchem.com By slowing this process, DCD helps to retain nitrogen in the less mobile ammonium form for a longer period, reducing the potential for nitrate leaching. tandfonline.com

DCD itself is not persistent in the soil and undergoes further degradation. Soil microorganisms are known to break down DCD. lincoln.ac.nz The ultimate decomposition product of DCD is urea, which then enters the same nitrogen cycling pathway as the urea formed directly from hydrogen cyanamide. alzchem.com

Influence of Environmental Parameters on Transformation Rates (e.g., Soil Moisture, Temperature, Organic Matter Content)

The rates of all these transformation processes are intricately linked to a variety of environmental parameters.

Soil Moisture: Moisture is a fundamental requirement for the initial hydrolysis of calcium cyanamide. atamanchemicals.comhorticulture.com.au The conversion to urea and ammonium will only proceed effectively in moist soil conditions, ideally at or just below field capacity. horticulture.com.au

Temperature: Temperature influences the rate of both chemical reactions and microbial activity. The degradation of DCD, for instance, has been shown to increase with temperature. nih.gov The half-life of DCD in soil can vary seasonally, with shorter half-lives observed at higher soil temperatures. publish.csiro.auresearchgate.net

Organic Matter Content: Soils with higher organic matter content generally exhibit greater microbial activity. alzchem.com This can lead to faster decomposition rates for both cyanamide and its transformation products. europa.eu Conversely, the efficacy of nitrification inhibitors like DCD can be lower in soils with low organic matter. nih.gov

The interplay of these factors creates a dynamic system where the fate of calcium cyanamide and its derivatives is constantly evolving. A summary of the key transformations and influencing factors is presented in the table below.

Interactive Data Table: Transformations of Calcium Cyanamide in Soil

| Transformation Process | Key Reactant(s) | Key Product(s) | Influencing Factors | Citation |

| Initial Hydrolysis | Calcium Cyanamide, Water | Hydrogen Cyanamide, Calcium Hydroxide | Soil Moisture | atamanchemicals.comwikipedia.org |

| Urea Formation | Hydrogen Cyanamide, Water | Urea | Soil Moisture, Microbial Activity, Soil pH | europa.euhorticulture.com.aucabidigitallibrary.org |

| DCD Formation | Hydrogen Cyanamide (dimerization) | Dicyandiamide (DCD) | Alkaline pH | alzchem.commdpi.com |

| Nitrification Inhibition | Dicyandiamide (DCD) | (Inhibits conversion of Ammonium to Nitrite) | Presence of Nitrosomonas bacteria | alzchem.com |

| DCD Degradation | Dicyandiamide (DCD) | Urea | Microbial Activity, Temperature | alzchem.comlincoln.ac.nz |

Impact on Soil Biota and Microbial Ecosystem Dynamics

The application of calcium cyanamide to soil initiates a series of transformations that significantly influence the resident microbial communities and their associated biogeochemical processes. The compound's initial breakdown into hydrogen cyanamide creates a temporarily toxic environment for a broad spectrum of soil microorganisms. nih.gov However, this initial biocidal effect is followed by a period of microbial community restructuring and recovery, often leading to shifts in population dynamics and enzymatic activities.

Calcium cyanamide and its transformation products have a notable inhibitory effect on nitrification, the biological oxidation of ammonia to nitrate. This process is primarily carried out by two groups of bacteria: ammonia-oxidizing bacteria (AOB), such as Nitrosomonas species, which convert ammonia to nitrite, and nitrite-oxidizing bacteria (NOB), such as Nitrobacter species, which oxidize nitrite to nitrate. mdpi.comacademicjournals.org

The inhibitory action of calcium cyanamide on nitrification is largely attributed to its degradation product, dicyandiamide (DCD). europa.eualzchem.com DCD specifically targets and inhibits the activity of Nitrosomonas bacteria, thereby slowing down the conversion of ammonium to nitrite. alzchem.com This selective inhibition prevents the accumulation of potentially phytotoxic nitrite in the soil, as Nitrobacter activity is not directly hindered. alzchem.com The breakdown of calcium cyanamide to urea and subsequently to ammonium, coupled with the inhibition of nitrification, leads to a sustained release of ammonium nitrogen in the soil. ausveg.com.auhep.com.cn This alteration of the nitrification pathway can persist for several weeks, preventing the rapid conversion of ammonium to highly leachable nitrate. europa.eu

Studies have shown that the application of calcium cyanamide leads to a significant increase in ammonium-nitrogen content in the soil while decreasing nitrate content. hep.com.cnresearchgate.net This shift in the form of available nitrogen is a direct consequence of the suppression of nitrifying bacteria. The growth of nitrifying bacteria is known to be sensitive to environmental factors such as pH and the concentration of their substrates and products. mdpi.comacademicjournals.org The increase in soil pH following calcium cyanamide application can also influence the activity and composition of the nitrifying community. researchgate.net

Research has demonstrated that calcium cyanamide application can lead to an increase in the abundance of soil bacteria while concurrently decreasing the fungal population. mdpi.comcambridge.org This differential toxicity may help restore a microbial community balance favorable for certain crops. mdpi.comcambridge.org For instance, studies in ginseng fields showed that calcium cyanamide altered the distribution of dominant bacterial communities, with a notable decrease in Proteobacteria and Acidobacteria, and an increase in Actinobacteria, which are known decomposers and antagonists of soil-borne pathogens. tandfonline.com

Furthermore, the application of calcium cyanamide has been associated with an increase in the relative abundance of beneficial bacteria. In studies on tomato and strawberry cultivation, calcium cyanamide treatment led to an increased abundance of potentially beneficial bacteria such as Bacillus, Bradyrhizobium, Rhodanobacter, and Mycobacterium. researchgate.netnih.govresearchgate.net The increase in soil pH and organic matter content following calcium cyanamide application was positively correlated with these beneficial bacterial communities. researchgate.net In strawberry cultivation, calcium cyanamide treatment enhanced the connectivity of the bacterial network, suggesting a more resilient and stable microbial community. nih.govresearchgate.netnih.gov

Specifically, the application of calcium cyanamide has been shown to increase the activities of several key soil enzymes, including protease, amylase, invertase, dehydrogenase, and alkaline phosphatase. researchgate.netmdpi.com This enhanced enzymatic activity promotes microbial activity and nutrient cycling. researchgate.netmdpi.com Conversely, calcium cyanamide can decrease urease activity in the soil, which slows down the hydrolysis of urea and reduces nitrogen loss. mdpi.com

Table 1: Effect of Calcium Cyanamide on Soil Enzyme Activities

| Enzyme | Effect of Calcium Cyanamide Application | Reference |

|---|---|---|

| Protease | Increased | researchgate.netmdpi.com |

| Amylase | Increased | researchgate.netmdpi.com |

| Invertase | Increased | mdpi.com |

| Dehydrogenase | Increased | researchgate.netmdpi.com |

| Alkaline Phosphatase | Increased | researchgate.netmdpi.com |

| Urease | Decreased | mdpi.com |

Calcium cyanamide exhibits fungicidal properties, making it effective in controlling various soil-borne fungal pathogens. europa.euausveg.com.au The breakdown product, hydrogen cyanamide, is toxic to a range of soil microbes, including pathogenic fungi. nih.gov This has led to its use in suppressing diseases such as clubroot in cabbage and Fusarium wilt in cucumber and melon. nih.gov

Studies have shown that calcium cyanamide application can significantly reduce the abundance of pathogenic fungi. mdpi.com In tea nurseries, for example, treatments with calcium cyanamide resulted in a lower proportion of pathotrophs. mdpi.com Similarly, in strawberry cultivation, it reduced the mortality rate of seedlings by decreasing the abundance of pathogens. nih.govresearchgate.netnih.gov The suppressive effect extends to pathogens like Verticillium spp. and Pythium sulcatum. ausveg.com.aucambridge.org

The degradation of calcium cyanamide itself is a microbial process. Soil microbes, including certain species of fungi like Aspergillus and Penicillium, can break down calcium cyanamide into harmless products. mdpi.com Another key microbial degradation pathway involves the conversion of cyanamide to urea, a process facilitated by soil microbes and fungi such as Myrothecium verrucaria. europa.eu Some bacteria, including Bacillus sp. and Enterococcus sp., have also shown the ability to degrade cyanide. scielo.org.co

Influence on Beneficial Soil Microorganisms and Enzymatic Activities

Contribution to Greenhouse Gas Mitigation in Agricultural Contexts

The use of calcium cyanamide in agriculture can contribute to the mitigation of greenhouse gas emissions, particularly nitrous oxide (N₂O).

The primary mechanism by which calcium cyanamide suppresses N₂O emissions is through the inhibition of nitrification. europa.eucambridge.org N₂O is a potent greenhouse gas produced during both nitrification and denitrification processes in the soil. By slowing down nitrification, the formation of nitrate is delayed, which in turn can reduce the substrate available for denitrification, a major pathway for N₂O production. researchgate.net

The dimerization of cyanamide in the soil leads to the formation of dicyandiamide (DCD), a well-known nitrification inhibitor. europa.euresearchgate.net DCD effectively suppresses the activity of ammonia-oxidizing bacteria, thereby reducing the rate of conversion of ammonium to nitrate. europa.eualzchem.com This leads to lower N₂O emissions from the soil. europa.eucambridge.org

Recent studies have suggested that in addition to the direct inhibitory effect of DCD, the increase in soil pH caused by calcium cyanamide application may also play a crucial role in suppressing N₂O emissions. researchgate.net Changes in the soil bacterial community composition resulting from the pH increase could further contribute to the reduction of N₂O production. researchgate.netresearchgate.net Research has shown that soils treated with calcium cyanamide are predicted to contain fewer nitrification and denitrification genes. researchgate.netresearchgate.net Furthermore, experiments adding calcium cyanamide to animal slurry have demonstrated a significant reduction in both methane (B114726) and nitrous oxide emissions. dairyreporter.com

Reduction of Methane and Ammonia Emissions from Agricultural Slurry

The application of calcium cyanamide to agricultural slurry is a potent strategy for mitigating the emission of greenhouse gases (GHGs), particularly methane (CH₄), and ammonia (NH₃). nih.govuni-bonn.de Stored animal slurry is a major contributor to anthropogenic methane and ammonia emissions, making such mitigation techniques crucial for the agricultural sector. nih.govdairyreporter.com

Research has demonstrated that treating both dairy cattle and fattening pig slurry with calcium cyanamide can lead to a significant and rapid reduction in methane production. nih.govuni-bonn.de Studies have reported that the suppression of methane generation begins as quickly as 45 minutes after application. nih.govresearchgate.net In long-term storage experiments lasting 26 weeks, the total GHG emissions from treated dairy cattle slurry were reduced by as much as 99%. nih.gov For fattening pig slurry, the reduction in total GHG emissions ranged from 81% to 99%. nih.gov This effect has been shown to be long-lasting, persisting for the entire half-year storage period in most cases. uni-bonn.delabmanager.com However, in one instance with a lower concentration of calcium cyanamide in pig slurry, the inhibitory effect began to fade after 12 weeks, suggesting the effect can be reversible. nih.gov

Beyond methane, calcium cyanamide application has also been associated with a decrease in nitrous oxide (N₂O) emissions from slurry, with reductions of 60% in cattle slurry and 80% in pig slurry. dairyreporter.com The reduction in ammonia emissions is an indirect but significant benefit of the treatment. nih.govresearchgate.net The mechanism involves a lowering of the slurry's pH, which subsequently curtails the release of ammonia gas. nih.govuni-bonn.deresearchgate.net Initial findings suggest that ammonia levels can be reduced in the long term through this process. uni-bonn.desciencedaily.com

The following table summarizes key research findings on the reduction of gaseous emissions from agricultural slurry treated with calcium cyanamide.

| Slurry Type | Emission Type | Reduction Percentage | Study Duration |

| Dairy Cattle | Total GHG | 99% | 26 weeks |

| Fattening Pig | Total GHG | 81% - 99% | 26 weeks |

| Dairy Cattle | Methane (CH₄) | >99% | 26 weeks |

| Fattening Pig | Methane (CH₄) | >81% | 26 weeks |

| Dairy Cattle | Nitrous Oxide (N₂O) | >60% | 26 weeks |

| Fattening Pig | Nitrous Oxide (N₂O) | 80% | 26 weeks |

Data compiled from multiple research studies. nih.govdairyreporter.com

Underlying Mechanisms of Volatile Fatty Acid Degradation Inhibition in Slurry Systems

The primary mechanism by which calcium cyanamide reduces methane and ammonia emissions from agricultural slurry is through the inhibition of microbial processes, specifically the degradation of volatile fatty acids (VFAs). nih.govresearchgate.net In untreated slurry, complex organic matter is broken down by microorganisms in a multi-step process that ultimately produces methane. uni-bonn.delabmanager.com VFAs are key intermediates in this anaerobic digestion chain. researchgate.net

The addition of calcium cyanamide disrupts this chain at multiple points. uni-bonn.delabmanager.com It effectively suppresses the microbial breakdown of short-chain fatty acids and their subsequent conversion into methane by methanogenic archaea. labmanager.comresearchgate.net While the precise biochemical pathway of this inhibition is still under investigation, the consequences are well-documented. labmanager.com

The inhibition of VFA metabolism leads to their accumulation in the slurry. researchgate.netresearchgate.net This buildup of acidic compounds causes a significant decrease in the pH of the slurry. uni-bonn.deresearchgate.net The lowered pH creates an environment that is less favorable for methanogens, further suppressing methane production. researchgate.net High concentrations of protonated VFAs can lead to the acidification of the microbial cytoplasm, inhibiting essential cellular reactions in these microorganisms. researchgate.net

Furthermore, the reduction in slurry pH directly impacts ammonia emissions. The equilibrium between ammonium (NH₄⁺) and ammonia (NH₃) in an aqueous solution is pH-dependent. A lower pH shifts the equilibrium towards the non-volatile ammonium ion, effectively trapping the nitrogen in the slurry and preventing its loss to the atmosphere as gaseous ammonia. nih.govuni-bonn.deresearchgate.net This dual-action—inhibiting methanogenesis and lowering pH—makes calcium cyanamide an effective agent for reducing both methane and ammonia volatilization from stored manure. uni-bonn.deeconutri-project.eu

Agronomic and Ecological Functionality of Calcium Cyanamide in Agricultural Systems

Nitrogen Dynamics and Nutrient Availability Enhancement

Mechanisms of Slow Nitrogen Release and Ammonium (B1175870) Retention in Soil

Calcium cyanamide (B42294) (CaCN₂) serves as a slow-release nitrogen fertilizer due to a multi-step conversion process in the soil. alzchem.com Upon application to moist soil, it hydrolyzes into cyanamide and calcium hydroxide (B78521). horticulture.com.aujindunchemistry.com This initial reaction is influenced by soil moisture, temperature, activity, and humus content. alzchem.com The formed cyanamide is then further converted into urea (B33335). alzchem.comhorticulture.com.auatamanchemicals.com This conversion is primarily a physicochemical process, though some soil microbes like Penicillium species can also decompose cyanamide. cabidigitallibrary.org

The urea produced from the decomposition of calcium cyanamide is subsequently hydrolyzed by soil enzymes to form ammonium (NH₄⁺). alzchem.comeuropa.eu This ammonium is less mobile in the soil compared to nitrate (B79036), as it binds to negatively charged soil colloids like clay minerals. alzchem.com This binding, known as ammonium retention, reduces the risk of nitrogen loss through leaching, even during heavy rainfall, ensuring a sustained supply of nitrogen to the plants. alzchem.comashs.org The entire conversion process, from calcium cyanamide to plant-available ammonium, can take approximately 7 to 14 days. horticulture.com.auatamanchemicals.com This gradual release provides a steady and prolonged nitrogen supply for crops. jindunchemistry.comalzchem.com

The conversion process can be summarized in the following steps:

Hydrolysis: Calcium cyanamide reacts with soil water to form free cyanamide (H₂NCN) and calcium hydroxide (Ca(OH)₂). horticulture.com.auatamanchemicals.com

Urea Formation: The cyanamide is then converted to urea (CO(NH₂)₂). alzchem.comeuropa.eu

Ammonification: Urea is hydrolyzed by the enzyme urease, which is abundant in most soils, to form ammonium (NH₄⁺). alzchem.com

This phased transformation is central to the slow-release characteristic of calcium cyanamide, contributing to improved nitrogen use efficiency. jindunchemistry.com

Efficacy and Duration of Nitrification Inhibition

A key feature of calcium cyanamide is its ability to inhibit nitrification, the biological oxidation of ammonium to nitrate. alzchem.com This effect is primarily attributed to dicyandiamide (B1669379) (DCD), a dimerization product of cyanamide that forms during its breakdown in the soil. alzchem.comatamanchemicals.comeuropa.eu DCD specifically targets and inhibits the activity of Nitrosomonas bacteria, which are responsible for the first step of nitrification (the conversion of ammonium to nitrite). alzchem.com This inhibition prevents the accumulation of potentially harmful nitrite (B80452) in the soil. alzchem.com

The inhibition of nitrification can be long-lasting, with studies showing effects for up to six months. cabidigitallibrary.org This extended period of inhibition ensures that nitrogen remains in the ammonium form for a longer duration. tandfonline.com This is particularly beneficial for crops that prefer ammonium-N, such as tea plants. tandfonline.com By slowing the conversion to nitrate, which is highly mobile and prone to leaching, calcium cyanamide helps to retain nitrogen in the root zone, making it available to plants over an extended period and reducing nitrogen losses to the environment. europa.euashs.org The duration of this inhibition is influenced by factors such as soil type, with coarse sandy soils retaining the inhibitory effect longer, and temperature, with lower temperatures slowing down the nitrification process even further. researchgate.net

The process of nitrification and its inhibition by a calcium cyanamide byproduct is outlined below:

Nitrification Pathway:Ammonium (NH₄⁺) → Nitrite (NO₂⁻) (mediated by Nitrosomonas bacteria)

Nitrite (NO₂⁻) → Nitrate (NO₃⁻) (mediated by Nitrobacter bacteria)

Inhibition by Dicyandiamide (DCD):

Influence on Soil pH and Liming Effects on Soil Nutrient Cycling

Calcium cyanamide application has a distinct liming effect on the soil, leading to an increase in soil pH. cabidigitallibrary.orghermie.com This is due to the hydrolysis of calcium cyanamide, which produces calcium hydroxide, an alkaline compound. horticulture.com.aumdpi.com Commercial calcium cyanamide contains a significant amount of lime, approximately 50%, which contributes to this effect. alzchem.comalzchem.com The "lime value" of a fertilizer indicates its effect on the soil's lime balance; a positive value signifies a net addition of lime. horticulture.com.au Calcium cyanamide has a positive lime value, in contrast to many other nitrogen fertilizers that tend to acidify the soil. alzchem.comatamanchemicals.com

The table below compares the liming value of calcium cyanamide with other common nitrogen fertilizers.

| Fertilizer | Lime Gain or Loss (kg CaO per 100 kg fertilizer) |

| PERLKA® calcium cyanamide (19.8% N) | + 30 |

| CAN calcium ammonium nitrate (27% N) | - 16 |

| Urea (46% N) | - 46 |

| NPK (e.g., 13-13-21) | - 13 |

| Ammonium sulphate nitrate | - 51 |

| DAP (18-46) | - 37 |

| Ammonium sulphate (21%) | - 63 |

Data sourced from Alzchem Group and Hort Innovation horticulture.com.aualzchem.com

Enhanced Availability of Phosphorus and Potassium in Treated Soils

Research has indicated that the application of calcium cyanamide can lead to an increased availability of phosphorus and potassium in the soil. cabidigitallibrary.orgresearchgate.net Studies have shown that in soils treated with calcium cyanamide, the content of available phosphorus and potassium remains stable or increases. researchgate.net

Phytopathological and Weed Management Strategies

Suppression of Soil-borne Fungal Pathogens (e.g., Plasmodiophora brassicae, Phytophthora, Pythium sulcatum)

Calcium cyanamide exhibits fungicidal properties that can help suppress various soil-borne fungal pathogens. horticulture.com.auatamanchemicals.com The active compound responsible for this effect is hydrogen cyanamide, which is formed during the initial breakdown of calcium cyanamide in the soil. horticulture.com.auatamanchemicals.com Hydrogen cyanamide can inhibit the growth and sporulation of pathogenic fungi. horticulture.com.auatamanchemicals.com

Research and field observations have demonstrated the efficacy of calcium cyanamide against several specific pathogens:

Plasmodiophora brassicae : Calcium cyanamide is recognized for its ability to control clubroot disease in brassica crops, which is caused by Plasmodiophora brassicae. horticulture.com.auatamanchemicals.comeastindiachemicals.com

Phytophthora : It has been shown to offer good control against some species of Phytophthora, a genus of plant-damaging oomycetes. horticulture.com.auatamanchemicals.comeastindiachemicals.com In some studies, however, the effectiveness against Phytophthora was noted as minimal with dry incorporation methods. google.com

Pythium sulcatum : Recent trials in carrots have indicated a reduction in the levels of Pythium sulcatum, a pathogen that causes cavity spot. horticulture.com.auatamanchemicals.comeastindiachemicals.com

It is important to note that while calcium cyanamide has a suppressive effect, it is not considered a broad-spectrum soil fumigant. horticulture.com.aueastindiachemicals.com Its efficacy can vary depending on the pathogen and application method. horticulture.com.augoogle.com The phytosanitary effects of calcium cyanamide, combined with its fertilizing properties, make it a multifunctional tool in integrated pest management strategies. horticulture.com.auresearchgate.net

Mechanisms of Herbicide Action and Efficacy against Weed Seedlings

Calcium cyanamide's herbicidal activity is primarily attributed to its temporary transformation in the soil. Upon application to moist soil, calcium cyanamide hydrolyzes into hydrogen cyanamide (H₂CN₂). horticulture.com.aujindunchemistry.com This intermediate compound is phytotoxic and constitutes the active agent for weed control. horticulture.com.aujindunchemistry.com The mechanism of action is direct contact toxicity, affecting weeds through both root uptake and foliar absorption. horticulture.com.au

The efficacy of this herbicidal action is most pronounced on young, developing weeds. Research indicates that calcium cyanamide is particularly effective against newly germinated weed seedlings and small weeds up to the four-leaf stage. horticulture.com.au Its activity is concentrated in the upper 3 to 4 centimeters of the soil profile, making it a pre-emergence or early post-emergence tool against shallow-germinating weeds. horticulture.com.au Consequently, weeds that propagate from deeper in the soil or through vegetative structures like rhizomes are not adequately controlled. horticulture.com.au

The herbicidal effect is transient, as the hydrogen cyanamide eventually decomposes into urea and subsequently ammonium, which are plant nutrients. horticulture.com.aualzchem.com The speed of this conversion, and thus the duration of the herbicidal phase, is influenced by soil conditions such as moisture, temperature, and microbial activity. alzchem.com Studies have shown that the toxic effect varies significantly between different soil types, depending on how rapidly the cyanamide is converted to non-toxic urea. journalijpss.com Research on potted ornamental plants confirmed that the herbicidal mechanism involves ammonium toxicity that impairs weed seed germination and reduces the relative growth rate of emerged weeds. mdpi.comresearchgate.net

Role in Crop Residue Decomposition and Soil Sanitization Processes

Calcium cyanamide serves a dual function in managing crop residues and sanitizing the soil. It acts as an accelerant for the decomposition of plant matter left in the field after harvest, such as straw and stalks. horticulture.com.au This is achieved by supplying a source of nitrogen, which is essential for the microbial populations responsible for breaking down carbon-rich organic material, and through a liming effect that can create a more favorable pH for decomposition. horticulture.com.au Studies have shown that combining calcium cyanamide with returned crop straw can promote the decomposition and release of organic matter from the straw. unipa.it

Beyond decomposition, calcium cyanamide provides a significant soil sanitization effect. horticulture.com.au The same hydrogen cyanamide responsible for its herbicidal action also possesses strong fungicidal properties, inhibiting the growth and sporulation of various soilborne pathogens. horticulture.com.au Research has demonstrated its effectiveness in controlling diseases such as clubroot (Plasmodiophora brassicae) and certain species of Phytophthora and Pythium. horticulture.com.auishs.org In studies on cucumber, calcium cyanamide application suppressed populations of Fusarium oxysporum f. sp. cucumberinum by over 88% after 15 days. nih.gov

This sanitizing action has also been leveraged in composting processes. The addition of calcium cyanamide to manure and maize straw compost piles was found to significantly increase the maximum temperature and lengthen the duration of the thermophilic phase, which is critical for inactivating pathogens like E. coli. cabidigitallibrary.org It is important to note, however, that the sensitivity of pathogens to calcium cyanamide varies, and it is not considered a broad-spectrum soil fumigant. ishs.org

Optimizing Nitrogen Use Efficiency (NUE) in Crop Production Systems

Comparative Studies with Conventional Nitrogen Fertilizers on Crop Performance

Comparative studies have highlighted the distinct performance of calcium cyanamide against conventional nitrogen fertilizers like urea, limestone ammonium nitrate (LAN), and ammonium nitrate, particularly concerning nitrogen availability and crop response. A key advantage of calcium cyanamide is its function as a slow-release fertilizer, which minimizes nitrogen leaching. mdpi.comashs.org

In a two-year field experiment on short-day onions, a pre-plant application of calcium cyanamide (at 80 kg N/ha) outperformed standard applications of urea and LAN (at 130 kg N/ha) in improving growth and yield while reducing nitrogen leaching. mdpi.comdntb.gov.ua When calcium cyanamide was used as a base fertilizer and subsequently top-dressed with LAN or urea, it led to a significant increase in total yield compared to using LAN or urea alone. mdpi.comdntb.gov.ua Specifically, the addition of a calcium cyanamide base to LAN and urea treatments reduced N leaching by 44% and 51%, respectively. mdpi.com

A study on lettuce compared a single pre-transplanting application of calcium cyanamide with a traditional split application of ammonium sulfate (B86663) and ammonium nitrate. researchgate.net While the nitrogen source did not significantly affect the final yield or dry matter concentration, the plants fertilized with calcium cyanamide showed substantially lower leaf nitrate content. researchgate.net Similarly, in a study on curly endive, treatments with calcium cyanamide were equally effective as standard fertigation with ammonium nitrate in increasing head fresh weight and other physical parameters. unipa.itmdpi.com

These studies collectively suggest that calcium cyanamide can perform comparably to or even exceed conventional fertilizers in terms of yield, while offering significant advantages in terms of nutrient delivery and environmental impact. mdpi.comresearchgate.netunipa.it

Impact on Crop Yield and Quality in Specific Agricultural Applications

The application of calcium cyanamide has been shown to have specific beneficial impacts on the yield and quality of various crops.

Onions: In a study on short-day onions, the application of calcium cyanamide significantly influenced growth factors. ashs.org Treatments with calcium cyanamide increased plant height, leaf count, bulb weight, and bulb diameter compared to an unfertilized control. ashs.org Furthermore, the use of calcium cyanamide as a pre-plant fertilizer, followed by top-dressing with LAN or urea, reduced the incidence of undesirable bolting by 1.6% to 1.83% compared to the control. mdpi.comcabidigitallibrary.org It also reduced the percentage of split bulbs compared to treatments with LAN and urea alone. cabidigitallibrary.org

Lettuce and Endive: For leafy greens, a primary quality concern is the accumulation of nitrates. In a study on two lettuce varieties, calcium cyanamide fertilization resulted in significantly lower leaf nitrate content compared to plants fertilized with conventional soluble nitrogen, helping produce high-quality lettuce that complies with market regulations. researchgate.net In curly endive, while yield was comparable to standard fertilization, calcium cyanamide application was found to increase the content of beneficial functional compounds, such as ascorbic acid and total phenolics. unipa.itmdpi.com

Other Crops: Research has also indicated positive effects in other agricultural applications. In potato cultivation, calcium cyanamide is noted for providing secure nitrogen efficiency, especially on light soils. alzchem.com For grasslands, its use can improve the nutritional value and palatability of the feed. alzchem.com

The following table summarizes findings from a comparative study on onion yield and quality parameters with different nitrogen sources. mdpi.comdntb.gov.ua

Table 1: Effect of Different Nitrogen Fertilizer Treatments on Short-Day Onion Yield and Quality Data adapted from a two-year field experiment. mdpi.comdntb.gov.ua

| Treatment | Total Yield (t/ha) | Bolting (%) | Split Bulbs (%) |

| Control (No N) | 35.0 | 4.34 | 1.1 |

| CaCN₂ (pre-plant) | 55.0 | 2.74 | 2.0 |

| LAN (split application) | 48.0 | 3.96 | 3.5 |

| Urea (split application) | 46.0 | 3.74 | 3.2 |

| CaCN₂ + LAN top-dress | 62.0 | 2.74 | 2.8 |

| CaCN₂ + Urea top-dress | 60.0 | 2.51 | 2.4 |

Effects on Plant Nutrient Uptake and Promotion of Physiologically Beneficial Nitrogen Forms

Calcium cyanamide fundamentally alters nitrogen availability to plants compared to conventional fertilizers. Its nitrogen is not immediately available upon application. alzchem.com In the soil, it converts to urea and then to ammonium (NH₄⁺). horticulture.com.au A portion of the intermediate cyanamide also forms dicyandiamide (DCD), which acts as a nitrification inhibitor. horticulture.com.aualzchem.com

This inhibition of nitrification, specifically targeting the Nitrosomonas bacteria, delays the conversion of ammonium to nitrate (NO₃⁻). alzchem.com As a result, nitrogen remains in the ammonium form for a longer period. horticulture.com.aualzchem.com This is physiologically beneficial for many plants, as ammonium nitrogen can promote firmer cell tissue and resilient growth. alzchem.com Unlike the highly mobile nitrate ion, ammonium is positively charged and binds to negatively charged soil colloids, making it less susceptible to leaching from the root zone, especially during heavy rainfall. alzchem.comashs.org

Broader Ecological Implications in Agroecosystems

The use of calcium cyanamide in agricultural systems carries several broader ecological implications, primarily related to soil health and nitrogen dynamics. Its role as a slow-release fertilizer with nitrification-inhibiting properties significantly reduces the risk of nitrate leaching into groundwater, a major environmental concern associated with conventional nitrogen fertilizers. mdpi.comishs.orgresearchgate.net This reduction in nitrogen loss contributes to more sustainable agricultural practices and minimizes potential water pollution. mdpi.com

The impact on soil microbial ecology is complex and multifaceted. The initial application of calcium cyanamide causes a temporary, sharp decrease in the populations of soil bacteria, fungi, and actinomycetes due to the biocidal effect of hydrogen cyanamide. nih.govresearchgate.net However, research shows that these microbial communities tend to recover to pre-application levels or even higher within a few weeks. nih.govresearchgate.net Furthermore, some studies indicate that the application of calcium cyanamide can lead to an increase in soil microbial diversity over time. cambridge.org The application was found to alter bacterial populations, leading to the appearance of new species and an increase in biodiversity and richness indices 20 days after application. cambridge.org

Influence on Soil Health and Enhancement of Natural Biodiversity

Calcium cyanamide, a compound used in agriculture for over a century, demonstrates significant positive effects on soil health and biodiversity. cambridge.org It is recognized as an environmentally benign fertilizer that provides both nitrogen (approximately 20%) and calcium (approximately 50%) to crops. researchgate.netreading.ac.uk Its application has been associated with improved soil health by fostering an increase in microbial diversity, which in turn helps to suppress soil-borne pathogens. researchgate.netreading.ac.ukishs.org

The gradual release of nitrogen from calcium cyanamide ensures that the nutrient supply is in harmony with the needs of plant roots, minimizing leaching and denitrification, thereby limiting nitrate pollution. researchgate.netreading.ac.ukishs.org The presence of calcium, readily available to plant roots, promotes alkaline soil conditions that are beneficial for benign microorganisms. cambridge.org This alteration of the soil environment contributes to the development of suppressiveness towards pathogens like Plasmodiophora brassicae, the causal agent of clubroot in brassicas. cambridge.org

Research has shown that the application of calcium cyanamide can lead to shifts in the composition of soil microbial communities. cambridge.org For instance, studies have reported an increase in beneficial microorganisms antagonistic to plant pathogens. cambridge.org In strawberry cultivation, calcium cyanamide treatment has been found to reduce the abundance of pathogens while increasing the populations of Actinomycetes and Alphaproteobacteria, which can enhance disease resistance. nih.gov Furthermore, it has been observed to increase soil microbial biomass C. scispace.comhep.com.cn A long-term study spanning 53 years demonstrated that regular use of calcium cyanamide significantly increased enzyme activity in the soil, a key indicator of biological activity and soil fertility. alzchem.com

Table 1: Effects of Calcium Cyanamide on Soil Properties and Microbial Communities

| Parameter | Observation | Source(s) |

| Soil pH | Increases soil pH, creating alkaline conditions beneficial for many benign microorganisms. | cambridge.orgscispace.comresearchgate.net |

| Microbial Diversity | Increases microbial diversity, which can help suppress soil-borne pathogens. | researchgate.netreading.ac.ukishs.org |

| Beneficial Microorganisms | Promotes an increase in microorganisms antagonistic to plant pathogens, such as Actinomycetes and Alphaproteobacteria. | cambridge.orgnih.gov |

| Soil-Borne Pathogens | Suppresses various soil-borne pathogens, including Plasmodiophora brassicae (clubroot), Verticillium spp., and some species of Phytophthora and Pythium sulcatum. | cambridge.orgresearchgate.netausveg.com.auhorticulture.com.au |

| Soil Enzyme Activity | Long-term use significantly increases soil enzyme activity, indicating enhanced biological activity. | alzchem.com |

| Microbial Biomass C | Can significantly increase soil microbial biomass C. | scispace.comhep.com.cn |

| Nitrogen Leaching | The slow-release nature of nitrogen minimizes leaching and potential nitrate pollution. | researchgate.netreading.ac.ukishs.org |

Integration into Sustainable Agricultural Practices and Reduction of Environmental Footprint

Calcium cyanamide's properties make it a valuable component of sustainable agricultural systems, contributing to a reduced environmental footprint. researchgate.netreading.ac.uk Its use aligns with the goals of increasing food production while reducing the intensity of resource use and enhancing environmental sustainability. researchgate.netreading.ac.ukishs.org

A key aspect of its sustainability lies in its nitrogen-release characteristics. The slow and steady release of nitrogen minimizes losses through leaching, reducing the risk of groundwater contamination with nitrates. cambridge.orgmdpi.com This contrasts with more soluble nitrogen fertilizers where a significant portion can be lost from the soil profile, especially in sandy soils or under heavy irrigation. mdpi.com The dicyandiamide (DCD) present in calcium cyanamide formulations acts as a nitrification inhibitor, further slowing the conversion of ammonium to nitrate and reducing potential pollution. cambridge.org

Research has demonstrated the potential of calcium cyanamide to mitigate greenhouse gas emissions from agriculture. Studies have shown that its application can significantly reduce methane (B114726) (CH₄) emissions from stored animal slurry by as much as 99%. uni-bonn.dedairyreporter.com This effect is attributed to the creation of alkaline conditions that suppress the activity of methanogenic microbes. econutri-project.eu Furthermore, it has been shown to lower nitrous oxide (N₂O) emissions from soil, another potent greenhouse gas, by inhibiting the nitrification process. researchgate.netdairyreporter.comeuropa.eu By reducing emissions and preserving nutrients in slurry, calcium cyanamide can enhance the value of manure as a fertilizer while minimizing its climate impact. acs.org

The use of calcium cyanamide can also lead to a more efficient use of fertilizers, which in turn reduces the carbon footprint of farming operations. researchgate.netreading.ac.ukishs.org By improving nitrogen use efficiency, less fertilizer is needed to achieve desired crop yields, leading to savings in energy-intensive fertilizer production and transportation. mdpi.com Studies on onion cultivation have shown that a pre-plant application of calcium cyanamide can lead to significant nitrogen cost savings and reduced top-dressing expenses. mdpi.com Its ability to improve soil health and suppress diseases can also reduce the need for other chemical inputs. cambridge.orgmdpi.com

Table 2: Research Findings on Calcium Cyanamide and Environmental Impact Reduction

| Area of Impact | Research Finding | Reduction/Improvement | Source(s) |

| Methane (CH₄) Emissions | Addition to cattle and pig slurry brought methane production to an almost complete halt. | Up to 99% reduction in emissions from stored slurry. | uni-bonn.dedairyreporter.com |

| Nitrous Oxide (N₂O) Emissions | Suppresses N₂O emissions from soil due to the nitrification inhibitory effect of dicyandiamide. | Reduced by 60-80% in slurry experiments. | researchgate.netdairyreporter.comeuropa.eu |

| Nitrogen Leaching | Slow-release nature and nitrification inhibition minimize nitrate leaching into groundwater. | Contributes to reduced environmental pollution. | cambridge.orgmdpi.com |

| Fertilizer Use Efficiency | Enhances nitrogen utilization efficiency, allowing for reduced application rates. | Potential for significant nitrogen cost savings (e.g., 38.5% in onion study). | mdpi.com |

| Carbon Footprint | Increased fertilizer efficiency reduces the overall carbon footprint of farming operations. | Contributes to more sustainable cropping systems. | researchgate.netreading.ac.ukishs.org |

Role as a Defoliant in Specific Crop Management Systems

Calcium cyanamide was the first chemical to be commercially used as a cotton defoliant, with its properties discovered in the 1930s. cotton.org It was observed that when pulverized calcium cyanamide, being tested as a fertilizer, drifted onto dew-wet cotton foliage, it caused the leaves to drop. cotton.org This led to its development as a defoliant, a practice that facilitates cleaner and more efficient mechanical harvesting. cotton.org

The defoliating action of calcium cyanamide allows for the removal of leaves prior to harvest, which is particularly beneficial for picker-type harvesters. cotton.org Leaf removal can increase harvester efficiency, reduce moisture in the harvested cotton, lessen the potential for boll rot, and decrease populations of destructive insects by removing their food source. cotton.org

While it was a pioneering product, its use as a defoliant can be inconsistent and is influenced by environmental conditions. cotton.org For stripper harvesters, which collect more plant material along with the cotton, a complete desiccation of the plant is often preferred over defoliation. cotton.org

Beyond cotton, calcium cyanamide and its derivatives are considered effective defoliants in other contexts. neliti.com For instance, it has been noted for its use in artificially removing cotton leaves before machine harvesting. neliti.com Unlike some other defoliants, calcium cyanamide decomposes in the soil into ammonia (B1221849) and calcium carbonate, which can have the added benefit of neutralizing soil acidity. neliti.com Its use has also been explored in other crops, such as potatoes, where it has been studied for pest control, which can indirectly relate to plant health and senescence at the end of the season. researchgate.net

The herbicidal properties of calcium cyanamide, which contribute to its defoliating action, are most effective on newly germinated seedlings and small weeds. horticulture.com.auomanchem.com The active ingredient, hydrogen cyanamide, which is formed when calcium cyanamide reacts with soil moisture, is toxic to plants. horticulture.com.au This same mechanism is responsible for the defoliation effect on mature crop plants when applied under the right conditions.

Chemical Transformations and Derivative Synthesis from Calcium Cyanamide

Dimerization and Polymerization Reactions